Ethyl acetylacrylate

Description

Ethyl acetylacrylate (CAS 140-88-5), also known as ethyl acrylate or ethyl 2-propenoate, is an unsaturated ester with the empirical formula C₅H₈O₂ and a molecular weight of 100.12 g/mol . It is a clear, colorless liquid with a pungent, fruity odor, widely utilized in industrial and pharmaceutical applications. Its primary uses include:

- Polymer production: As a monomer in copolymers with acrylic acid, methacrylates, acrylonitrile, and styrene, enhancing flexibility and durability in adhesives, coatings, and textiles .

- Pharmaceutical synthesis: Serving as a reagent in intermediates for medications, such as 5-aminolevulinic acid .

This compound is highly reactive, undergoing addition reactions with organic and inorganic compounds. It is sparingly soluble in water (1.5 g/100 mL at 20°C) but miscible with alcohols and ethers . Its storage requires inhibitors like hydroquinone to prevent self-polymerization, and it must be kept away from heat, light, and incompatible substances (e.g., oxidizing agents, strong acids/bases) .

Properties

IUPAC Name |

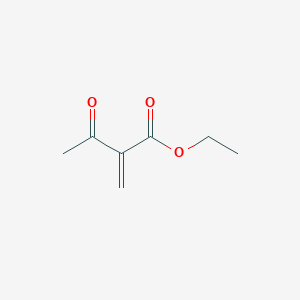

ethyl 2-methylidene-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4-10-7(9)5(2)6(3)8/h2,4H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQANECQLWTYWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl acetylacrylate can be synthesized through several methods. One common method involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst. This reaction typically occurs at temperatures ranging from 100 to 120°C. Another method involves the Reppe reaction, where acetylene, carbon monoxide, and ethanol are used to produce this compound. Industrial production often includes the use of polymerization inhibitors such as hydroquinone to prevent unwanted polymerization during storage and handling .

Chemical Reactions Analysis

Ethyl acetylacrylate undergoes various chemical reactions, including:

Polymerization: The vinyl group in this compound makes it susceptible to polymerization, forming polymers with high molecular weight.

Esterification: It can react with alcohols to form different esters.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and ethanol.

Addition Reactions: The double bond in the vinyl group can participate in addition reactions with various reagents, such as halogens and hydrogen halides

Scientific Research Applications

Ethyl acetylacrylate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in the production of resins, plastics, and adhesives.

Biology: It is employed in the development of biomedical materials, such as contact lenses and bone cements, due to its biocompatibility and flexibility.

Medicine: this compound is used in the formulation of drug delivery systems and medical devices.

Industry: It is used in the production of paints, coatings, and textiles, providing properties such as transparency, flexibility, and toughness

Mechanism of Action

The mechanism of action of ethyl acetylacrylate involves its ability to undergo polymerization and form long-chain polymers. The vinyl group in the compound is highly reactive and can participate in various addition reactions, leading to the formation of polymers with diverse properties. These polymers can interact with different molecular targets and pathways, depending on their specific applications. For example, in biomedical applications, the polymers can interact with biological tissues and cells, promoting biocompatibility and enhancing the performance of medical devices.

Comparison with Similar Compounds

Physical and Chemical Properties

| Property | This compound | Mthis compound |

|---|---|---|

| CAS Number | 140-88-5 | 2833-24-1 |

| Molecular Formula | C₅H₈O₂ | C₆H₈O₃ |

| Molecular Weight | 100.12 g/mol | 128.13 g/mol |

| Melting Point | -71°C | 59–61°C |

| Boiling Point | 99.4°C | Not reported |

| Solubility | Miscible in alcohols, ethers | Limited data; likely similar |

This compound vs. Ethyl Methacrylate

Key Differences

| Property | This compound | Ethyl Methacrylate |

|---|---|---|

| Structure | CH₂=CHCOOCH₂CH₃ | CH₂=C(CH₃)COOCH₂CH₃ |

| Reactivity | More reactive (electron-deficient double bond) | Less reactive (steric hindrance from methyl group) |

| Polymer Properties | Flexible, low-Tg polymers | Harder, higher-Tg polymers (e.g., dental resins) |

Data Tables

Research Findings and Regulatory Considerations

- ACGIH recommends a threshold limit value (TLV) of 5 ppm for workplace exposure .

- Mthis compound: Limited regulatory data available; primarily regulated under general chemical safety protocols .

Q & A

Basic: What established synthetic routes exist for ethyl acetylacrylate, and what methodological considerations ensure high yield and purity?

This compound is synthesized via bromination of methyl levulinate followed by dehydrohalogenation. Critical considerations include:

- Reagent stoichiometry : Excess bromine may lead to over-bromination, requiring precise titration .

- Temperature control : Dehydrohalogenation typically occurs at 80–100°C; deviations risk polymerization or incomplete reaction .

- Purification : Distillation under reduced pressure (40–60°C, 10–15 mmHg) minimizes thermal degradation. GC-MS or NMR validates purity (>98%) .

Advanced: How can reaction conditions for dehydrohalogenation be optimized to minimize by-products?

Advanced optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but may stabilize intermediates. Non-polar solvents reduce side reactions .

- Catalyst screening : Bases like K₂CO₃ vs. DBU affect elimination efficiency. Kinetic studies via HPLC track intermediate conversion .

- Design of Experiments (DoE) : Multivariate analysis identifies interactions between temperature, solvent polarity, and catalyst loading .

Basic: What spectroscopic techniques effectively characterize this compound, and what spectral markers are diagnostic?

Key techniques and markers:

- IR spectroscopy : Strong carbonyl stretches at 1720 cm⁻¹ (ester) and 1675 cm⁻¹ (α,β-unsaturated ketone). Hydroxyl bands (if present) appear at 3550–3600 cm⁻¹ .

- ¹H NMR : Vinyl protons (δ 6.2–6.8 ppm, doublet) and methyl ester (δ 3.7 ppm, singlet). Coupling constants (J ≈ 16 Hz) confirm trans-configuration .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 129.1 (C₆H₈O₃) with fragmentation peaks at m/z 85 (loss of COOCH₃) .

Advanced: How can computational models predict this compound’s reactivity in Diels-Alder reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) reveal:

- Frontier orbitals : HOMO of dienophile (this compound) aligns with LUMO of diene, favoring electron-deficient partners .

- Solvent effects : Dielectric constant (ε) adjustments in PCM models show polar solvents stabilize transition states (ΔG‡ reduction by 5–8 kcal/mol) .

- Validation : Compare computed IR frequencies (scaled by 0.96) with experimental spectra to verify accuracy .

Basic: What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 5 ppm) .

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure. Avoid latex due to permeation risks .

- Storage : Under nitrogen at –20°C to inhibit polymerization. Monitor for peroxide formation .

Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation)?

- Multi-method validation : Combine bomb calorimetry (±0.5% error) with computational thermochemistry (G4 theory) .

- Error analysis : Scrutinize purity assays (e.g., GC-MS area%) and calibration standards used in prior studies .

- Meta-analysis : Apply Bayesian statistics to reconcile discrepancies across datasets, weighting studies with rigorous uncertainty quantification .

Basic: What role does this compound play in synthesizing 5-aminolevulinic acid (ALA)?

- Isonitrosation : React this compound with ethyl nitrite in ethereal HCl to form α-keto oxime intermediates .

- Reduction : Sn/SnCl₂ in concentrated HCl reduces oxime to ALA, with ester hydrolysis (yield: 60–70%). Monitor pH to avoid over-acidification .

Advanced: How do hydrogen-bonding networks in this compound affect its aggregation behavior?

- AIM analysis : Bond Critical Points (BCPs) in dimers show strong O–H∙∙∙O interactions (ρBCP ≈ 0.03–0.05 a.u.), confirmed by NBO donor-acceptor orbital overlaps .

- Solvent dependence : Dielectric constants >10 induce dihedral angle shifts (Fig. 3 in ), altering dimer stability. MD simulations reveal cyclic tetramers dominate in non-polar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.